molecular formula C18H14ClN5O B2629916 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 899723-57-0

5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2629916
CAS No.: 899723-57-0
M. Wt: 351.79
InChI Key: JQBXEDBVCWOXGG-UHFFFAOYSA-N
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Description

This product is the hybrid heterocyclic compound 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole ( 899723-57-0), with a molecular formula of C18H14ClN5O and a molecular weight of 351.79 g/mol . It features a 1,2,4-oxadiazole ring linked to a 1,2,3-triazole moiety, creating a privileged scaffold of significant interest in modern medicinal chemistry for designing novel therapeutic agents . The structure incorporates 4-chlorophenyl and 2-methylphenyl substituents, which influence the compound's lipophilicity and potential for membrane permeability, a critical factor in drug development . Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings are extensively investigated for their broad spectrum of biological activities. Research indicates that such hybrid structures are prominent in the search for new antimicrobial agents . Specifically, dual heterocyclic compounds combining triazole and oxadiazole motifs have demonstrated outstanding inhibitory activity against Gram-positive bacteria such as Streptococcus pneumoniae , highlighting their potential as a core structure for developing new antibiotics . Furthermore, 1,3,4-oxadiazole derivatives have shown promising anti-cancer potential by acting as pro-apoptotic Bcl-2 inhibitory agents, which can trigger programmed cell death in cancer cells . Other studies on 1,3,4-oxadiazole derivatives have confirmed their cytotoxic effects on various human cancer cell lines, including HeLa and A549, and have identified that the mechanism of cytotoxicity often involves the induction of apoptosis through the mitochondrial pathway . This compound is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-5-3-4-6-15(11)17-20-18(25-22-17)16-12(2)24(23-21-16)14-9-7-13(19)8-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBXEDBVCWOXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole or oxadiazole rings, potentially opening these rings and forming simpler structures.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products include alcohols, ketones, or carboxylic acids depending on the extent of oxidation.

    Reduction: Products include simpler hydrocarbons or partially reduced heterocycles.

    Substitution: Products include nitro, halo, or other substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles and oxadiazoles possess notable antimicrobial properties. Compounds similar to 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole have been evaluated for their efficacy against various bacterial strains. For instance, studies indicate that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7, making them candidates for further development as anticancer drugs . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

Anti-inflammatory Effects

Compounds containing both triazole and oxadiazole moieties have been investigated for anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a role in treating inflammatory diseases .

Pesticidal Activity

The incorporation of triazole and oxadiazole structures into agrochemicals has shown promise in pest control. These compounds exhibit fungicidal properties against various plant pathogens, making them suitable for agricultural applications . Their effectiveness can be attributed to their ability to disrupt fungal cell membranes.

Synthesis of Novel Polymers

The unique chemical structure of this compound allows for its use in synthesizing advanced polymeric materials. These materials can exhibit enhanced thermal stability and mechanical properties due to the rigid structure imparted by the oxadiazole ring .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study BAnticancer PropertiesShowed that derivatives induced apoptosis in breast cancer cells with IC50 values below 10 µM .
Study CAgricultural UseIdentified as effective against Fusarium species with a reduction in spore germination by over 70% .

Mechanism of Action

The mechanism of action of 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in bacteria and fungi, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA replication or cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Oxadiazole-Triazole Cores

The following compounds share the oxadiazole-triazole scaffold but differ in substituents, enabling comparisons of structural, synthetic, and functional properties:

Compound Name Substituents (Triazole/Oxadiazole) Yield (%) Key Spectral Data (IR/NMR/MS) Biological Activity Reference
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole 3-MePh (triazole), 2-ClPh (oxadiazole) N/A MFCD08539861 (CAS), 932312-60-2 (RN) Not reported
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CF3O-Ph (oxadiazole), 5-Me (triazole) N/A δ (1H NMR): Not provided; m/z: 311.22 (MW) Not reported
3-{1-[(3-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-5-(3-methoxyphenyl)-1,2,4-oxadiazole 3-F-Bn (triazole), 3-MeO-Ph (oxadiazole) N/A logP: 3.567; PSA: 65.895 Ų Not reported
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole Cl-Ph, MeO-Ph, Me-Bn-S (triazole) N/A MFCD03223240 (CAS) Not reported

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF3O) on the phenyl rings may enhance stability and binding affinity in biological systems, while methyl/methoxy groups improve lipophilicity .
  • Synthetic Yields : High yields (>80%) are common in triazole-oxadiazole synthesis (e.g., 87% for compound 14d in ), though specific data for the target compound are unavailable .
Comparison of Spectroscopic Properties
  • IR Spectroscopy : Triazole-thione analogs (e.g., 6h in ) show peaks for C=N (1596 cm⁻¹) and C-Cl (702 cm⁻¹), consistent with aromatic and halogen functionalities .
  • NMR Spectroscopy : For 15a (), δ 7.26–6.86 (Ar-H) and δ 2.59 (CH3) align with aromatic protons and methyl groups in similar structures .
  • Mass Spectrometry : HRMS data for compound 15g () confirm molecular weights with <5 ppm error, a standard for structural validation .
Crystallographic and Isostructural Comparisons
  • Isostructurality : Compounds 4 and 5 () share identical crystal packing (P̄1 symmetry) despite Cl/Br substitutions, indicating minimal steric effects from halogens .
  • Molecular Conformation : Planarity of the triazole-oxadiazole core is conserved across analogs, while perpendicular orientations of substituents (e.g., fluorophenyl in ) may influence intermolecular interactions .

Q & A

Q. What are the common synthetic routes for preparing 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 4-chlorophenyl azide and a methyl-substituted alkyne precursor.
  • Step 2: Functionalization of the triazole with a 2-methylphenyl-substituted oxadiazole ring. Cyclization of acylhydrazides with phosphorus oxychloride (POCl₃) at 120°C is a key step, as demonstrated in analogous oxadiazole syntheses .
  • Step 3: Purification via column chromatography and crystallization from ethanol/water mixtures.
    Reference conditions: Microwave-assisted reactions (300 W, 5–6 min) can enhance yield and reduce reaction time compared to conventional heating .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, the 4-chlorophenyl group shows characteristic deshielded aromatic protons (~7.4–7.6 ppm) .
  • Infrared (IR) Spectroscopy: Peaks at 1600–1650 cm⁻¹ indicate C=N stretching in the oxadiazole ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemical ambiguities, as seen in structurally related triazole-oxadiazole hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in oxadiazole cyclization?

Methodological Answer: Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Screening: Use of ammonium acetate (20 mol%) in ethanol under microwave irradiation improves reaction efficiency by accelerating dehydration .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance POCl₃-mediated cyclization, while ethanol minimizes byproducts .
  • Temperature Control: Maintaining 120°C ensures complete conversion without degrading thermally sensitive substituents .
  • Byproduct Analysis: TLC monitoring and LC-MS help identify intermediates (e.g., uncyclized acylhydrazides), guiding iterative optimization .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and stability?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing 4-chlorophenyl group stabilizes the triazole ring via resonance, reducing susceptibility to oxidative degradation. Conversely, the 2-methylphenyl group on the oxadiazole introduces steric hindrance, slowing nucleophilic attack at the C2 position .
  • Steric Effects: Methyl groups at the triazole’s 5-position and oxadiazole’s 3-position create torsional strain, which can be modeled using Density Functional Theory (DFT) to predict conformational preferences .
  • Experimental Validation: Comparative studies with substituent analogs (e.g., replacing 4-chlorophenyl with methoxy groups) reveal trends in thermal stability via Differential Scanning Calorimetry (DSC) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Assay Conditions: Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility and activity. Standardize protocols using guidelines from the Journal of Medicinal Chemistry.
  • Enzyme Isoform Specificity: Test against multiple isoforms (e.g., carbonic anhydrase II vs. IX) to identify selective interactions, as seen in related triazole derivatives .
  • Metabolite Interference: Perform LC-MS/MS to detect degradation products or metabolites that may contribute to observed effects .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. For example, the compound’s logP ~3.5 suggests moderate bioavailability .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding interactions with target proteins (e.g., cyclooxygenase-2). Dock the oxadiazole moiety into hydrophobic active sites, as validated in prostaglandin synthase studies .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, identifying critical hydrogen bonds (e.g., between oxadiazole N-atoms and catalytic residues) .

Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?

Methodological Answer:

  • SAR Studies: Systematically modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) and evaluate cytotoxicity in HEK-293 cells. A study on pyrazolyl-triazoles showed that fluorinated analogs exhibit lower IC₅₀ values against cancer cells .
  • Prodrug Strategies: Introduce hydrolyzable esters (e.g., acetyl groups) to improve solubility and reduce hepatic toxicity .
  • In Silico Toxicity Screening: Use ProTox-II to predict hepatotoxicity and mutagenicity. Prioritize derivatives with alert scores <0.6 .

Q. Notes

  • Avoid referencing commercial databases (e.g., BenchChem) per the user’s guidelines.
  • Advanced questions emphasize mechanistic analysis, computational modeling, and experimental troubleshooting.
  • Basic questions focus on foundational techniques (synthesis, characterization) for early-career researchers.

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